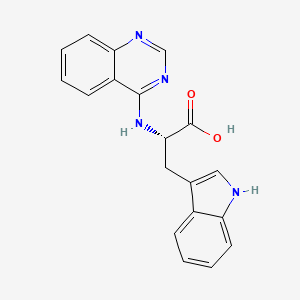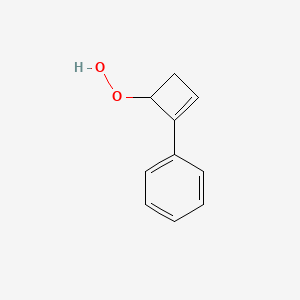
2-Phenylcyclobut-2-ene-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclobut-2-ene-1-peroxol is an organic compound characterized by a cyclobutene ring with a phenyl group and a peroxol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclobut-2-ene-1-peroxol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), which facilitates the formation of the peroxol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclobut-2-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of epoxides or other oxygenated products.
Reduction: Reduction of the peroxol group can yield alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Peroxy acids like mCPBA are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenylcyclobut-2-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenylcyclobut-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The phenyl group can also participate in various interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
2-Phenylcyclobutanone: Similar structure but lacks the peroxol group.
2-Phenylcyclobutene: Similar structure but lacks the peroxol group.
Phenylcyclobutane: Similar structure but lacks the double bond and peroxol group.
Uniqueness: 2-Phenylcyclobut-2-ene-1-peroxol is unique due to the presence of both the phenyl group and the peroxol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities that are not observed in similar compounds.
Properties
CAS No. |
61077-32-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(4-hydroperoxycyclobuten-1-yl)benzene |
InChI |
InChI=1S/C10H10O2/c11-12-10-7-6-9(10)8-4-2-1-3-5-8/h1-6,10-11H,7H2 |
InChI Key |
XGDGTPURLQDDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C1OO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


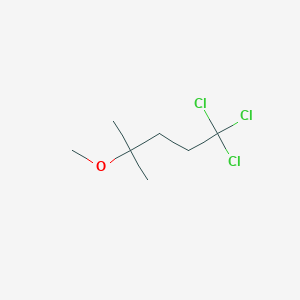
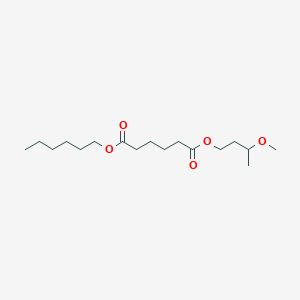
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14580789.png)
![N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine](/img/structure/B14580790.png)

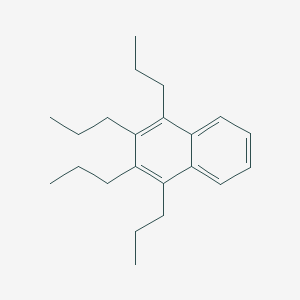
![Ethanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14580808.png)
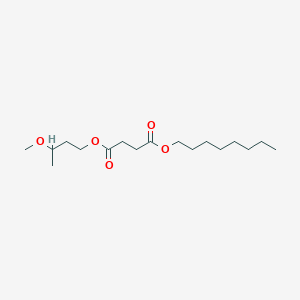
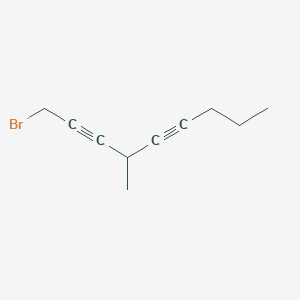
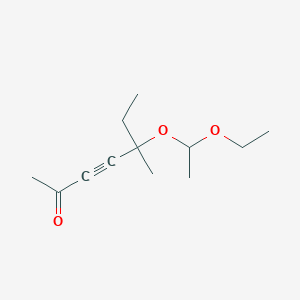
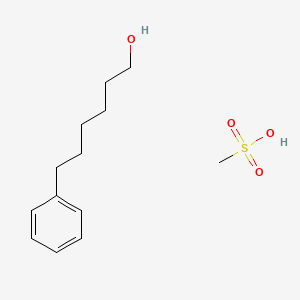
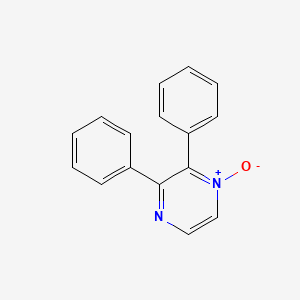
![(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14580862.png)
